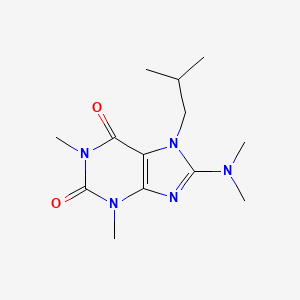

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that falls under the category of xanthines Xanthines are naturally occurring alkaloids commonly found in various plant-based substances such as coffee beans and tea leaves

Propriétés

IUPAC Name |

8-(dimethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFQKTWKVHLTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: To synthesize 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a series of organic reactions involving purine derivatives and dimethylamino groups is employed. Typically, the process begins with the alkylation of xanthine. Reaction conditions require a controlled environment with solvents like dimethylformamide, and reagents like iodomethane, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound is usually conducted through a semi-synthetic route. This involves extracting natural xanthine derivatives from plant materials and then chemically modifying them to introduce the dimethylamino and isobutyl groups. This process ensures cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound undergoes oxidation, typically facilitated by reagents like hydrogen peroxide or potassium permanganate. Oxidation mainly affects the dimethylamino group, potentially leading to the formation of nitroso derivatives.

Reduction: Reduction can occur at the isobutyl side chain or the dimethylamino group, often using hydrogen gas and palladium on carbon as a catalyst.

Substitution: This compound can participate in nucleophilic substitution reactions, especially at the dimethylamino site. Common reagents include alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Hydrogen gas, palladium on carbon

Bases for substitution: Sodium hydroxide, potassium carbonate

Major Products:

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate.

Biology: Biologically, 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential as a biochemical modulator. It can influence various enzymatic processes due to its structural similarity to other xanthine derivatives like caffeine.

Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structural features enable it to interact with specific biological targets, potentially leading to new treatments for neurological disorders.

Industry: Industrial applications include its use as an additive in specialty chemicals and as a precursor for agrochemicals. Its reactivity profile makes it suitable for various applications requiring chemical modification.

Mécanisme D'action

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects by targeting specific molecular pathways. It interacts with adenosine receptors in the brain, similar to caffeine, leading to increased neurotransmitter release and enhanced alertness. Additionally, it can inhibit certain enzymes like phosphodiesterases, resulting in increased cyclic AMP levels.

Comparaison Avec Des Composés Similaires

Compared to similar compounds such as caffeine, theophylline, and theobromine, 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique side chains and functional groups. These differences confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Similar Compounds

Caffeine

Theophylline

Theobromine

These compounds share the xanthine core structure but differ in their side chains and functional groups, resulting in varied physical, chemical, and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.